dimethyl-1,3-oxazole-5-sulfonyl chloride
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Overview
Description
Dimethyl-1,3-oxazole-5-sulfonyl chloride is a heterocyclic compound featuring an oxazole ring substituted with two methyl groups and a sulfonyl chloride group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl-1,3-oxazole-5-sulfonyl chloride typically involves the reaction of dimethyl-1,3-oxazole with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the oxazole ring. The general reaction scheme is as follows:
Dimethyl-1,3-oxazole+Chlorosulfonic Acid→Dimethyl-1,3-oxazole-5-sulfonyl Chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: The oxazole ring can undergo oxidation reactions, leading to the formation of oxazole N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are utilized.
Major Products Formed:
Sulfonamide Derivatives: Formed via nucleophilic substitution.
Sulfonyl Hydrides: Formed via reduction.
Oxazole N-oxides: Formed via oxidation.
Scientific Research Applications
Dimethyl-1,3-oxazole-5-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl-1,3-oxazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Dimethyl-1,3-oxazole-5-sulfonyl Fluoride: Similar structure but with a sulfonyl fluoride group.
Dimethyl-1,3-oxazole-5-sulfonyl Bromide: Similar structure but with a sulfonyl bromide group.
Dimethyl-1,3-oxazole-5-sulfonyl Iodide: Similar structure but with a sulfonyl iodide group.
Uniqueness: Dimethyl-1,3-oxazole-5-sulfonyl chloride is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and chemical biology.
Properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREWJFMAQDAJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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